VU-1545

Description

Structure

3D Structure

Properties

IUPAC Name |

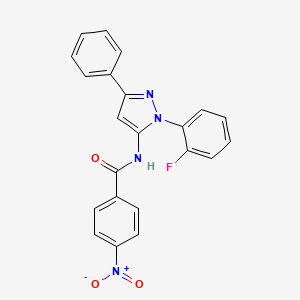

N-[2-(2-fluorophenyl)-5-phenylpyrazol-3-yl]-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN4O3/c23-18-8-4-5-9-20(18)26-21(14-19(25-26)15-6-2-1-3-7-15)24-22(28)16-10-12-17(13-11-16)27(29)30/h1-14H,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRAZLURTFMCAHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469659 | |

| Record name | VU 1545 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890764-63-3 | |

| Record name | VU 1545 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

VU-1545: A Technical Guide to a Potent mGluR5 Positive Allosteric Modulator

For Research Use Only

Abstract

VU-1545 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). As a member of the N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide series of compounds, this compound enhances the receptor's response to the endogenous ligand, glutamate. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, underlying signaling mechanisms, and detailed experimental protocols for its characterization. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor critically involved in excitatory synaptic transmission and neuronal plasticity. Its dysfunction has been implicated in a range of neurological and psychiatric disorders. Positive allosteric modulators of mGluR5, such as this compound, offer a promising therapeutic strategy by potentiating endogenous glutamatergic signaling without direct activation of the receptor, thereby maintaining the spatial and temporal dynamics of synaptic transmission. This compound has demonstrated utility as a research tool for elucidating the physiological roles of mGluR5 and exploring its therapeutic potential.

Pharmacological Profile

This compound is characterized by its high potency and selectivity as an mGluR5 PAM.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Value | Assay Conditions | Reference |

| Ki | 156 ± 29 nM | [3H]methoxyPEPy displacement binding assay in HEK-293 cells expressing rat mGluR5. | [1] |

| EC50 | 9.6 ± 1.9 nM | Fluorometric calcium mobilization assay in cultured rat cortical astrocytes, potentiating glutamate-induced responses. | [1][2] |

Synthesis

This compound belongs to the N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide class of compounds. The general synthesis involves the cyclization of a β-ketonitrile with a substituted phenylhydrazine (B124118) to form a 5-aminopyrazole intermediate. This intermediate is then acylated with a substituted benzoyl chloride to yield the final product.

A representative synthetic scheme for this class of compounds is as follows:

-

Formation of the 5-aminopyrazole core: Reaction of a benzoylacetonitrile (B15868) with a substituted phenylhydrazine hydrochloride in a suitable solvent.

-

Acylation: The resulting 5-amino-1,3-diphenylpyrazole is then reacted with a substituted benzoyl chloride in the presence of a base, such as triethylamine, in a solvent like dichloromethane (B109758) to yield the final N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide derivative.[3]

For this compound, which is 4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide, the synthesis would specifically involve 1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine and 4-nitrobenzoyl chloride in the acylation step.[1]

Signaling Pathways

This compound, as an mGluR5 PAM, potentiates the receptor's coupling to intracellular signaling cascades upon glutamate binding. A key pathway implicated in the neuroprotective effects of mGluR5 activation is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.

Caption: mGluR5 signaling cascade leading to Akt activation.

Experimental Protocols

In Vitro Radioligand Binding Assay ([³H]MPEP Displacement)

This protocol determines the binding affinity (Ki) of this compound by measuring its ability to displace a known radiolabeled mGluR5 allosteric antagonist, such as [³H]MPEP or [³H]methoxyPEPy, from the receptor.

Materials:

-

HEK293 cells stably expressing rat mGluR5

-

Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)

-

Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4)

-

[³H]MPEP or [³H]methoxyPEPy (specific activity ~60-90 Ci/mmol)

-

Unlabeled MPEP (for non-specific binding)

-

This compound

-

96-well plates, filtration apparatus, glass fiber filters, scintillation vials, and liquid scintillation counter

Procedure:

-

Membrane Preparation: Culture and harvest HEK293-mGluR5 cells. Homogenize cells in ice-cold membrane preparation buffer and pellet the membranes by high-speed centrifugation. Wash and resuspend the pellet in assay buffer. Determine protein concentration.

-

Binding Assay:

-

In a 96-well plate, add assay buffer, this compound at various concentrations, and a fixed concentration of the radioligand (typically at or below its Kd).

-

For total binding, add only the radioligand and assay buffer.

-

For non-specific binding, add the radioligand and a high concentration of unlabeled MPEP (e.g., 10 µM).

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for 60-90 minutes.

-

-

Filtration and Counting: Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold assay buffer. Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.[4]

Caption: Workflow for the radioligand binding assay.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to potentiate glutamate-induced increases in intracellular calcium concentration.

Materials:

-

HEK293 cells expressing mGluR5 or primary astrocytes

-

Assay medium (e.g., DMEM with 10% dialyzed FBS)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Glutamate solution

-

This compound

-

384-well black-walled, clear-bottomed plates

-

Fluorescence plate reader (e.g., FLIPR)

Procedure:

-

Cell Plating: Plate cells in 384-well plates and grow overnight.

-

Dye Loading: Replace the medium with assay buffer containing a calcium-sensitive dye and incubate for approximately 45-60 minutes at 37°C.

-

Assay:

-

Wash the cells with assay buffer.

-

Place the plate in the fluorescence plate reader.

-

Add this compound at various concentrations and incubate.

-

Add a sub-maximal (EC20) concentration of glutamate and measure the fluorescence signal over time.

-

-

Data Analysis: Determine the concentration-response curve for this compound's potentiation of the glutamate response and calculate the EC50 value.[5]

Caption: Workflow for the calcium mobilization assay.

In Vivo Assessment of Cognitive Enhancement: Morris Water Maze

The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory in rodents, which can be influenced by compounds like this compound.

Apparatus:

-

A large circular pool (1.5-2.0 m in diameter) filled with opaque water.

-

An escape platform submerged just below the water surface.

-

Visual cues placed around the room.

-

A video tracking system.

Procedure:

-

Acquisition Phase (4-5 days):

-

Animals are given multiple trials per day to find the hidden platform.

-

The starting position is varied for each trial.

-

The latency to find the platform and the path taken are recorded.

-

-

Probe Trial (24 hours after last acquisition trial):

-

The platform is removed from the pool.

-

The animal is allowed to swim for a set time (e.g., 60 seconds).

-

The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

-

-

Drug Administration: this compound or vehicle is administered at a set time before the trials each day, according to the experimental design.

-

Data Analysis: Compare the escape latencies during acquisition and the time spent in the target quadrant during the probe trial between the this compound and vehicle-treated groups.[6]

In Vivo Applications

This compound and other mGluR5 PAMs have shown promise in preclinical models of various CNS disorders. Notably, they have demonstrated neuroprotective effects in a mouse model of Huntington's disease.[7] These compounds are also being investigated for their potential antipsychotic-like and pro-cognitive effects.

Conclusion

This compound is a valuable pharmacological tool for studying the function of mGluR5. Its high potency and selectivity make it suitable for a range of in vitro and in vivo investigations. The experimental protocols and data presented in this guide provide a foundation for researchers utilizing this compound to further explore the therapeutic potential of mGluR5 positive allosteric modulation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design and Synthesis of Substituted N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamides as Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. meliordiscovery.com [meliordiscovery.com]

An In-depth Technical Guide on the Core Mechanism of Action of VU-1545

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU-1545 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a class C G-protein coupled receptor critically involved in the modulation of synaptic plasticity and neuronal excitability. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its interaction with mGluR5 and the subsequent intracellular signaling cascades. Quantitative data from key in vitro assays are summarized, and detailed experimental protocols for the characterization of mGluR5 PAMs are provided. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the molecular pharmacology of this compound.

Introduction to this compound and mGluR5

Metabotropic glutamate receptor 5 (mGluR5) is predominantly expressed in the postsynaptic density of neurons in the central nervous system. It is coupled to Gq/11 proteins and plays a crucial role in modulating excitatory synaptic transmission. The activation of mGluR5 is implicated in a variety of physiological processes, including learning, memory, and pain perception. Dysregulation of mGluR5 signaling has been linked to several neurological and psychiatric disorders, such as schizophrenia, fragile X syndrome, and anxiety.

This compound is a small molecule that acts as a positive allosteric modulator of mGluR5. Unlike orthosteric agonists that bind to the glutamate binding site, this compound binds to a distinct allosteric site on the receptor. This binding potentiates the receptor's response to the endogenous agonist, glutamate. This modulation offers a sophisticated therapeutic approach by enhancing endogenous glutamatergic signaling without directly activating the receptor, which can help maintain physiological patterns of neural activity.

Quantitative Pharmacological Profile of this compound

The pharmacological activity of this compound has been characterized through various in vitro assays to determine its binding affinity and functional potency.

| Parameter | Value | Description | Assay Type |

| Ki | 156 nM | Binding Affinity: The inhibition constant (Ki) represents the concentration of this compound required to occupy 50% of the allosteric binding sites on the mGluR5 receptor in the presence of a radiolabeled ligand. A lower Ki value indicates a higher binding affinity. | Radioligand Binding Assay |

| EC50 | 9.6 nM | Functional Potency: The half-maximal effective concentration (EC50) is the concentration of this compound that produces 50% of the maximal potentiation of the glutamate-induced response. A lower EC50 value indicates greater potency. | Functional Assay (e.g., Calcium Mobilization) |

Table 1: Summary of in vitro pharmacological data for this compound. Data sourced from MedchemExpress.

Core Mechanism of Action: Signaling Pathways

This compound exerts its effects by potentiating the intracellular signaling cascades initiated by the activation of mGluR5 by glutamate. The primary pathways are the Gq-mediated activation of phospholipase C and the subsequent activation of the PI3K/Akt pathway.

Gq/Phospholipase C Signaling Pathway

The canonical signaling pathway for mGluR5 involves its coupling to the Gq/11 family of G-proteins. The binding of glutamate, potentiated by this compound, leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).

PI3K/Akt Signaling Pathway

In addition to the canonical Gq pathway, mGluR5 activation can also lead to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. This pathway is crucial for the neuroprotective effects observed with mGluR5 PAMs. The activation of PI3K leads to the phosphorylation and activation of Akt, a serine/threonine kinase that plays a central role in cell survival, proliferation, and growth.

Detailed Experimental Protocols

The following sections outline generalized protocols for the key in vitro assays used to characterize mGluR5 PAMs like this compound.

Radioligand Binding Assay for Ki Determination

This assay measures the affinity of a test compound for the mGluR5 receptor by assessing its ability to displace a radiolabeled ligand from the allosteric binding site.

Objective: To determine the binding affinity (Ki) of this compound for the mGluR5 allosteric site.

Materials:

-

HEK293 cells stably expressing human mGluR5.

-

Membrane preparation buffer (50 mM Tris-HCl, pH 7.4).

-

Assay buffer (50 mM Tris-HCl, 0.9% NaCl, pH 7.4).

-

[3H]MPEP (a radiolabeled mGluR5 negative allosteric modulator).

-

Unlabeled MPEP (for determining non-specific binding).

-

This compound.

-

96-well plates.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-mGluR5 cells to confluency.

-

Harvest and wash cells with ice-cold PBS.

-

Homogenize cells in membrane preparation buffer and centrifuge to pellet membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, add varying concentrations of this compound.

-

Add a fixed concentration of [3H]MPEP (typically at its Kd).

-

For non-specific binding, add a high concentration of unlabeled MPEP.

-

Initiate the reaction by adding the membrane preparation.

-

Incubate at room temperature for 1 hour with gentle shaking.

-

-

Filtration and Counting:

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash filters with ice-cold assay buffer.

-

Place filters in scintillation vials with scintillation fluid.

-

Quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the concentration of this compound.

-

Calculate the IC50 value from the resulting inhibition curve.

-

Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

An In-depth Technical Guide to VU-1545 as an mGluR5 Positive Allosteric Modulator

A Comprehensive Resource for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of VU-1545, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its mechanism of action, pharmacological properties, and the experimental methodologies used for its characterization.

Introduction to mGluR5 and the Rationale for Positive Allosteric Modulation

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that plays a critical role in modulating excitatory synaptic transmission and neuronal plasticity throughout the central nervous system.[1] As a member of the Group I mGluRs, it is primarily coupled to Gαq/11 proteins. Upon activation by its endogenous ligand, glutamate, mGluR5 initiates a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and the mobilization of intracellular calcium.[1]

Dysregulation of mGluR5 signaling has been implicated in a range of neurological and psychiatric disorders, including schizophrenia, fragile X syndrome, and anxiety. Consequently, mGluR5 has emerged as a promising therapeutic target. Instead of directly activating the receptor with an orthosteric agonist, positive allosteric modulators (PAMs) offer a more nuanced therapeutic strategy. PAMs bind to a topographically distinct site on the receptor, enhancing the affinity and/or efficacy of the endogenous agonist, glutamate. This approach preserves the temporal and spatial dynamics of natural glutamatergic signaling, potentially leading to a better therapeutic window and reduced side effects compared to conventional agonists.

This compound: Discovery and Chemical Properties

A plausible synthetic route, based on the synthesis of similar compounds, would involve the condensation of a substituted phenylhydrazine (B124118) with a β-keto nitrile to form a 5-aminopyrazole intermediate. This intermediate is then acylated with a substituted benzoyl chloride to yield the final benzamide (B126) product.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for this compound and other relevant mGluR5 PAMs for comparative analysis.

Table 1: In Vitro Potency and Affinity of this compound

| Parameter | Value | Species | Assay Type | Reference |

| EC50 | 9.6 nM | Human | Calcium Mobilization | [2] |

| Ki | 156 nM | Human | Radioligand Binding | [2] |

Table 2: Comparative In Vitro Pharmacology of Selected mGluR5 PAMs

| Compound | EC50 (nM) | Ki (nM) | Maximal Response (% Glutamate) | Species | Reference |

| This compound | 9.6 | 156 | Not Reported | Human | [2] |

| CDPPB | 31 | 230 | 100% | Rat | [3] |

| VU-29 | 9.0 | 130 | 100% | Human | [4] |

| DFB | 1,800 | 1,200 | ~10% | Rat | [3] |

| CPPHA | 200 | >10,000 | ~65% | Rat | [3] |

Mechanism of Action and Signaling Pathways

This compound acts as a positive allosteric modulator at the mGluR5. It binds to an allosteric site within the transmembrane domain of the receptor, which is distinct from the orthosteric glutamate binding site located in the large extracellular N-terminal domain. The binding of this compound induces a conformational change in the receptor that enhances the affinity and/or efficacy of glutamate. This potentiation leads to an amplification of the canonical Gαq/11 signaling cascade.

The key steps in the mGluR5 signaling pathway modulated by this compound are:

-

Glutamate Binding: The endogenous agonist, glutamate, binds to the orthosteric site on the mGluR5.

-

PAM Binding: this compound binds to its allosteric site on the receptor.

-

Enhanced G-Protein Coupling: The conformational change induced by this compound facilitates the coupling and activation of the Gαq/11 protein.

-

PLC Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.

-

PKC Activation: DAG and elevated intracellular Ca2+ activate protein kinase C (PKC).

-

Downstream Effects: These signaling events lead to the modulation of various downstream effectors, including ion channels and other kinases, ultimately influencing neuronal excitability and synaptic plasticity.

mGluR5 Signaling Pathway Modulated by this compound

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and other mGluR5 PAMs.

In Vitro Calcium Mobilization Assay

This assay is a primary method for determining the potency and efficacy of mGluR5 modulators by measuring changes in intracellular calcium concentration.

Objective: To quantify the potentiation of glutamate-induced intracellular calcium mobilization by this compound in cells expressing mGluR5.

Materials:

-

HEK293 cells stably expressing human mGluR5.

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 5 Assay Kit).

-

Probenecid (an anion-exchange transport inhibitor).

-

Glutamate solution (agonist).

-

This compound and other test compounds.

-

384-well black-walled, clear-bottom microplates.

-

Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.

Procedure:

-

Cell Plating: Seed the mGluR5-expressing HEK293 cells into 384-well microplates at an appropriate density and incubate overnight to allow for cell attachment.

-

Dye Loading: On the day of the assay, remove the culture medium and add the calcium-sensitive dye loading buffer containing probenecid. Incubate the plate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound and other test compounds in assay buffer. Also, prepare a range of glutamate concentrations.

-

FLIPR Assay:

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

Initiate the assay by adding the test compound (e.g., this compound) to the cells and incubate for a specified period (e.g., 2-5 minutes).

-

Add a sub-maximal (EC20) concentration of glutamate to the wells and measure the fluorescence signal over time.

-

The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis: The peak fluorescence response is measured. Data are typically normalized to the response of a maximal glutamate concentration. EC50 values for the PAMs are calculated from the concentration-response curves using non-linear regression.

Calcium Mobilization Assay Workflow

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the potentiation of glutamate-induced currents in individual neurons.

Objective: To determine the effect of this compound on mGluR5-mediated potentiation of NMDA receptor currents in primary neurons.

Materials:

-

Primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 dextrose, 2 CaCl2, and 1 MgCl2, bubbled with 95% O2/5% CO2.

-

Internal pipette solution containing (in mM): 135 K-gluconate, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 Mg-ATP, and 0.5 Na-GTP, pH adjusted to 7.2.

-

Glutamate, NMDA, and this compound solutions.

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass pipettes.

Procedure:

-

Preparation: Prepare primary neuronal cultures or acute brain slices.

-

Recording Setup: Place the preparation in a recording chamber continuously perfused with aCSF.

-

Pipette Pulling: Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

-

Whole-Cell Configuration:

-

Approach a neuron with the recording pipette and apply gentle suction to form a high-resistance seal (GΩ seal).

-

Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

-

-

Current Recording:

-

Clamp the neuron at a holding potential of -70 mV.

-

Apply brief puffs of NMDA to elicit an inward current.

-

Establish a stable baseline response to NMDA.

-

-

Compound Application:

-

Perfuse the bath with a solution containing this compound for a set period.

-

In the continued presence of this compound, co-apply the mGluR5 agonist DHPG or glutamate.

-

Again, apply puffs of NMDA and record the current.

-

-

Data Analysis: Measure the amplitude of the NMDA-evoked currents before and after the application of this compound and the mGluR5 agonist. The percentage potentiation of the NMDA current is calculated.

In Vivo Amphetamine-Induced Hyperlocomotion

This behavioral model is used to assess the potential antipsychotic-like activity of mGluR5 PAMs.

Objective: To evaluate the ability of this compound to reverse hyperlocomotion induced by amphetamine in rodents.

Materials:

-

Male Sprague-Dawley rats.

-

Amphetamine sulfate.

-

This compound and vehicle (e.g., 10% Tween 80 in sterile water).

-

Open-field activity chambers equipped with infrared beams to automatically track locomotor activity.

Procedure:

-

Habituation: Habituate the rats to the activity chambers for a period (e.g., 60 minutes) on several days prior to the test day.

-

Test Day:

-

On the test day, place the rats in the activity chambers and allow them to habituate for 30-60 minutes to establish a baseline locomotor activity.

-

Administer this compound (or vehicle) via intraperitoneal (i.p.) injection.

-

After a pre-treatment period (e.g., 30 minutes), administer amphetamine (e.g., 1 mg/kg, i.p.).

-

Immediately return the animals to the activity chambers and record locomotor activity for 60-90 minutes.

-

-

Data Analysis: The total distance traveled is typically measured in 5- or 10-minute bins. The effect of this compound on amphetamine-induced hyperlocomotion is determined by comparing the locomotor activity of the this compound treated group to the vehicle-treated group.

Summary and Future Directions

This compound is a potent and selective positive allosteric modulator of mGluR5 that has been instrumental as a tool compound for elucidating the therapeutic potential of mGluR5 modulation. Its ability to enhance mGluR5 signaling in response to endogenous glutamate makes it a valuable probe for studying the role of this receptor in various physiological and pathological processes.

While this compound itself may have limitations for clinical development due to its physicochemical properties, the insights gained from its characterization have paved the way for the discovery of next-generation mGluR5 PAMs with improved drug-like properties. Future research will likely focus on developing PAMs with optimized pharmacokinetic profiles and exploring their efficacy in a wider range of preclinical models of CNS disorders. The detailed understanding of the structure-activity relationships and signaling pathways, as outlined in this guide, will be crucial for the successful translation of mGluR5 PAMs into novel therapeutics.

References

The Discovery and Synthesis of VU-1545: A Technical Guide for Researchers

An In-depth Whitepaper on the Core Principles and Methodologies Behind a Key mGluR5 Positive Allosteric Modulator

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of VU-1545, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured quantitative data, and visualizations of key biological and experimental processes.

Introduction to this compound and mGluR5

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor critically involved in the modulation of synaptic plasticity and neuronal excitability. Its dysfunction has been linked to various neurological and psychiatric disorders, including schizophrenia and Huntington's disease. Positive allosteric modulators of mGluR5, such as this compound, represent a promising therapeutic strategy. These molecules do not activate the receptor directly but rather enhance its response to the endogenous ligand, glutamate. This compound, chemically known as 4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide, emerged from a series of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides and has been a valuable tool in studying the therapeutic potential of mGluR5 modulation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound and related N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide analogs, facilitating a comparative analysis of their structure-activity relationships (SAR).

Table 1: In Vitro Potency and Affinity of this compound and Related Compounds [1]

| Compound | R1 | R2 | R3 | R4 | Ki (nM) | EC50 (nM) |

| This compound | H | H | H | 4-NO2 | 156 ± 29 | 9.6 ± 1.9 |

| VU-29 | H | H | H | H | >10,000 | 130 ± 25 |

| Analog 1 | 2-F | H | H | H | >10,000 | 280 ± 50 |

| Analog 2 | H | H | H | 3-CN | 1,200 ± 200 | 25 ± 5 |

| Analog 3 | H | H | H | 4-CN | 800 ± 150 | 35 ± 7 |

Data presented as mean ± SEM from at least three independent experiments.

Discovery Workflow: High-Throughput Screening

The discovery of mGluR5 PAMs like this compound typically originates from high-throughput screening (HTS) campaigns designed to identify compounds that modulate receptor activity. The general workflow for such a campaign is outlined below.

Experimental Protocols

General Synthesis of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides

The synthesis of this compound and its analogs follows a general procedure involving the formation of a key aminopyrazole intermediate, followed by acylation.

Scheme 1: General Synthesis of the Aminopyrazole Intermediate

Scheme 2: General Synthesis of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides

A "one-pot" method has also been developed for the synthesis of N-(1,3-diphenyl-1H-pyrazol-5-yl)amides. This involves the cyclization of benzoylacetonitrile (B15868) and phenylhydrazine (B124118) in neat conditions, followed by acylation, offering good to excellent yields and a simplified work-up procedure.

Specific Synthesis of this compound (4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide)

While a detailed, step-by-step protocol for the synthesis of this compound is not available in a single public source, its synthesis would follow the general schemes outlined above with the appropriate starting materials: 1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine and 4-nitrobenzoyl chloride. The synthesis of the pyrazole (B372694) amine intermediate would start from benzoylacetonitrile and 2-fluorophenylhydrazine.

In Vitro Calcium Mobilization Assay

This assay is a cornerstone for identifying and characterizing mGluR5 modulators.

-

Cell Culture: HEK293 cells stably expressing rat mGluR5 are cultured in appropriate media.

-

Dye Loading: On the day of the assay, the culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Cells are incubated to allow for dye loading.

-

Compound Addition: The dye-containing buffer is replaced with an assay buffer. Test compounds (e.g., this compound) are added to the cells at various concentrations.

-

Glutamate Challenge: After a brief incubation with the test compound, an EC20 concentration of glutamate is added, followed by an EC80 concentration.

-

Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FlexStation).

-

Data Analysis: The potentiation of the glutamate response by the test compound is quantified to determine its EC50 value.

Mechanism of Action and Signaling Pathway

This compound acts as a positive allosteric modulator at the mGluR5 receptor. Upon binding of glutamate to the orthosteric site, mGluR5 undergoes a conformational change that activates Gq/11 proteins. This initiates a downstream signaling cascade, and this compound enhances this process. One of the key downstream effects is the activation of the Akt signaling pathway, which is implicated in cell survival and neuroprotection.

Conclusion

This compound is a potent and selective mGluR5 PAM that has been instrumental in advancing our understanding of the therapeutic potential of targeting this receptor. The synthetic route to the N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide scaffold is well-established, and the pharmacological characterization relies on robust in vitro assays such as the calcium mobilization assay. The ability of this compound to potentiate mGluR5 signaling, particularly through the Akt pathway, underscores its neuroprotective potential. This guide provides a foundational resource for researchers working on the development of novel mGluR5 modulators for the treatment of CNS disorders.

References

In-Depth Technical Guide to VU-1545: A Positive Allosteric Modulator of mGluR5

CAS Number: 890764-63-3

This technical guide provides a comprehensive overview of VU-1545, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This compound serves as a valuable research tool for investigating the therapeutic potential of mGluR5 modulation in various central nervous system disorders. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, key experimental data, and relevant protocols.

Core Compound Information

| Property | Value | Reference |

| CAS Number | 890764-63-3 | [1][2] |

| Chemical Name | N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide | [3] |

| Molecular Formula | C22H15FN4O3 | [2] |

| Mechanism of Action | Positive Allosteric Modulator (PAM) of mGluR5 | [1][2] |

Quantitative Pharmacological Data

This compound exhibits potentiation of the mGluR5 receptor, as demonstrated by the following in vitro data:

| Parameter | Value | Species | Assay System | Reference |

| Ki | 156 nM | Rat | Not Specified | [1][2] |

| EC50 | 9.6 nM | Rat | Not Specified | [1][2] |

While this compound demonstrates significant in vitro potency, its utility for in vivo studies is limited due to poor physicochemical properties, including a high calculated logP (cLogP > 4.5), which can affect its pharmacokinetic profile.[3]

Signaling Pathways

This compound, as an mGluR5 PAM, enhances the receptor's response to the endogenous ligand, glutamate. The canonical signaling pathway for mGluR5 involves its coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Furthermore, this compound has been shown to promote the activation of the Akt signaling pathway, a crucial cascade involved in cell survival and neuroprotection.[1][2]

Experimental Protocols

Synthesis of N-(1,3-Diphenyl-1H-pyrazol-5-yl)amides (General Procedure)

A "one-pot" synthesis method has been developed for this class of compounds.[4] This procedure involves the cyclization of benzoylacetonitrile (B15868) and phenylhydrazine (B124118) under neat conditions, followed by acylation. This method offers high yields (70-90%) and a simplified work-up procedure as it does not require the isolation and purification of the intermediate 5-amino-1,3-diphenyl pyrazole.[4]

Intracellular Calcium Mobilization Assay

This assay is used to determine the functional potency of this compound as an mGluR5 PAM.

Protocol:

-

Cell Culture: HEK293 cells stably expressing rat mGluR5 are plated in black-walled, clear-bottomed, poly(d-lysine)-coated 384-well plates at a density of 20,000 cells/well in assay medium (DMEM with 10% dialyzed FBS, 20 mM HEPES, and 1 mM sodium pyruvate) and grown overnight.[1]

-

Dye Loading: The following day, the medium is removed and replaced with a solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution. The cells are incubated to allow for dye loading.

-

Compound Addition: A baseline fluorescence is measured before the addition of this compound at various concentrations.

-

Glutamate Challenge: After a short incubation with this compound, a sub-maximal concentration of glutamate is added to stimulate the mGluR5 receptor.

-

Fluorescence Measurement: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.

-

Data Analysis: The potentiation by this compound is quantified by the increase in the glutamate-induced calcium signal compared to the response with glutamate alone. EC50 values are determined from the concentration-response curves.

Western Blot for Akt Phosphorylation

This protocol is used to assess the effect of this compound on the Akt signaling pathway.

Protocol:

-

Cell Treatment: Culture appropriate cells (e.g., primary neurons or cell lines expressing mGluR5) and treat with varying concentrations of this compound for a specified duration. A positive control (e.g., a known Akt activator) and a vehicle control should be included.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt (pAkt, e.g., at Ser473).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

For a loading control, the membrane can be stripped and re-probed with an antibody for total Akt.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative increase in Akt phosphorylation in response to this compound treatment.

References

- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Progress toward Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

VU-1545: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of VU-1545, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This document details the compound's core properties, mechanism of action, and relevant experimental protocols, presenting a valuable resource for researchers in neuroscience and drug development.

Core Compound Properties

This compound is a small molecule belonging to the N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide class of compounds. Its key physicochemical and pharmacological properties are summarized below.

| Property | Value |

| Molecular Weight | 402.38 g/mol |

| Chemical Formula | C₂₂H₁₅FN₄O₃ |

| Mechanism of Action | Positive Allosteric Modulator of mGluR5 |

| EC₅₀ | 9.6 ± 1.9 nM (in rat cortical astrocytes)[1] |

| Kᵢ | 156 ± 29 nM (displacement of [³H]methoxyPEPy)[1] |

Mechanism of Action: mGluR5 Signaling Pathway

This compound potentiates the activity of mGluR5, a G-protein coupled receptor (GPCR) linked to the Gq/11 family of G proteins. By binding to an allosteric site, this compound enhances the receptor's response to its endogenous ligand, glutamate. This potentiation triggers a cascade of intracellular signaling events, primarily through the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium (Ca²⁺) and activate protein kinase C (PKC), respectively. A significant downstream consequence of mGluR5 activation by PAMs like this compound is the phosphorylation and activation of Akt, a key kinase involved in cell survival and neuroprotection.

References

The Pharmacological Profile of VU-1545: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU-1545 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). As an allosteric modulator, this compound does not activate the receptor directly but enhances its response to the endogenous agonist, glutamate. This mechanism of action has positioned this compound and other mGluR5 PAMs as promising therapeutic candidates for central nervous system (CNS) disorders, particularly those associated with glutamatergic dysfunction such as schizophrenia and neurodegenerative diseases. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, potency, signaling pathways, and effects in preclinical models. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Core Pharmacological Data

The fundamental pharmacological parameters of this compound highlight its potency as an mGluR5 PAM.

| Parameter | Value | Reference |

| Binding Affinity (Ki) | 156 nM | [1] |

| Potency (EC50) | 9.6 nM | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to an allosteric site on the mGluR5, distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that increases its sensitivity to glutamate. The primary signaling cascade initiated by the potentiation of mGluR5 by this compound involves the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a critical route for cell survival and neuroprotection.

In Vitro Pharmacology

Neuroprotective Effects in Glutamate-Induced Excitotoxicity

Glutamate-induced excitotoxicity is a key pathological mechanism in various neurodegenerative conditions. In vitro studies have demonstrated the neuroprotective potential of this compound in models of glutamate-induced cell death.

| Assay | Cell Type | Key Findings | Reference |

| Glutamate-Induced Cell Death | Primary Neuronal Cultures | This compound demonstrates a dose-dependent neuroprotective effect against glutamate-induced neuronal death. |

Modulation of Akt Phosphorylation

The neuroprotective effects of this compound are closely linked to its ability to promote the phosphorylation and activation of Akt.

| Assay | Cell Type | Key Findings | Reference |

| Western Blot for Phospho-Akt (Ser473) | Primary Neuronal Cultures | This compound (at concentrations of 0.1 and 1.0 μM) efficiently promotes Akt activation above basal levels.[1] At higher concentrations (10 and 100 μM), this compound continues to promote Akt activation.[1] |

In Vivo Pharmacology

The therapeutic potential of this compound has been investigated in rodent models of CNS disorders, particularly those relevant to the symptoms of schizophrenia.

| Animal Model | Species | Key Findings | Reference |

| Amphetamine-Induced Hyperlocomotion | Rodent | mGluR5 PAMs, as a class, have shown efficacy in reversing amphetamine-induced hyperlocomotion, a model for the positive symptoms of schizophrenia. | |

| PCP-Induced Cognitive Deficits | Rodent | mGluR5 PAMs have demonstrated the potential to ameliorate cognitive deficits induced by phencyclidine (PCP), an NMDA receptor antagonist that mimics certain aspects of schizophrenia. |

Pharmacokinetics

Detailed pharmacokinetic data for this compound is not extensively available in the public domain. However, for drug development professionals, key parameters to consider for CNS-targeting compounds include:

| Parameter | Description |

| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

| Half-life (t1/2) | The time required for the concentration of the drug in the body to be reduced by one-half. |

| Blood-Brain Barrier (BBB) Penetration | The ability of the drug to cross the BBB and reach its target in the CNS. This is often expressed as the brain-to-plasma concentration ratio. |

| Metabolism | The biotransformation of the drug, primarily in the liver, which can affect its activity and duration of action. |

| Excretion | The elimination of the drug and its metabolites from the body. |

Experimental Protocols

Glutamate-Induced Excitotoxicity Assay

This protocol outlines a general procedure for assessing the neuroprotective effects of this compound against glutamate-induced cell death in primary neuronal cultures.

Materials:

-

Primary neuronal cell culture

-

96-well cell culture plates

-

This compound stock solution

-

Glutamate solution

-

Cell viability assay kit (e.g., MTT or LDH)

-

Plate reader

Procedure:

-

Seed primary neurons in 96-well plates at an appropriate density and allow them to adhere and mature.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control.

-

Incubate the cells for a predetermined pre-treatment time (e.g., 1-2 hours).

-

Add a toxic concentration of glutamate to the wells (except for the negative control wells).

-

Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Assess cell viability using a standard assay such as MTT or LDH according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to the control group and determine the neuroprotective concentration of this compound.

Western Blot for Phospho-Akt (Ser473)

This protocol describes the detection of phosphorylated Akt as a measure of this compound's engagement with its target signaling pathway.

Materials:

-

Cell culture (e.g., primary neurons or a suitable cell line)

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody against phospho-Akt (Ser473)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with various concentrations of this compound for a specified time.

-

Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Quantify the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-Akt antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using a digital imaging system and quantify the band intensities. Normalize the phospho-Akt signal to total Akt or a loading control like β-actin.

Conclusion

This compound is a valuable research tool for investigating the therapeutic potential of mGluR5 positive allosteric modulation. Its potent and selective activity, coupled with its demonstrated neuroprotective effects and potential efficacy in preclinical models of psychosis, underscores the promise of this pharmacological class. The detailed protocols provided in this guide are intended to facilitate further research into the nuanced pharmacological profile of this compound and other mGluR5 PAMs, with the ultimate goal of advancing novel treatments for debilitating CNS disorders. Further studies are warranted to fully characterize its pharmacokinetic profile and to establish its efficacy and safety in more complex in vivo models.

References

The Role of VU-1545 in AKT Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU-1545 is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a G-protein coupled receptor widely expressed in the central nervous system. Emerging research has highlighted the significant role of this compound in modulating intracellular signaling cascades, particularly the AKT pathway. The AKT signaling pathway is a critical regulator of diverse cellular processes, including cell survival, growth, proliferation, and metabolism. Its dysregulation has been implicated in a range of neurological and psychiatric disorders, making it a key target for therapeutic intervention. This technical guide provides an in-depth overview of the role of this compound in AKT signaling, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms.

Core Mechanism of Action

This compound potentiates the response of mGluR5 to its endogenous ligand, glutamate. As a PAM, it does not activate the receptor directly but enhances its signaling upon glutamate binding. The activation of mGluR5 by glutamate, amplified by this compound, initiates a cascade of intracellular events that converge on the activation of the AKT pathway. This process is primarily mediated through the Gq family of G-proteins, leading to the activation of Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger that recruits AKT to the plasma membrane, leading to its phosphorylation and activation.

Quantitative Data on this compound and AKT Activation

The efficacy of this compound in modulating mGluR5 and subsequently activating the AKT pathway has been quantified in several studies. The following tables summarize the key quantitative parameters.

| Parameter | Value | Reference |

| Binding Affinity (Ki) | 156 nM | [1] |

| Functional Potency (EC50) | 9.6 nM | [1] |

Table 1: Pharmacological Properties of this compound at mGluR5. This table outlines the binding affinity (Ki) and functional potency (EC50) of this compound for the mGluR5 receptor.

| This compound Concentration | Fold Increase in p-AKT (Ser473) | Cell Type | Reference |

| 0.1 µM | Significant increase above basal | Not specified | [1] |

| 1.0 µM | Efficient promotion of AKT activation | Not specified | [1] |

| 10 µM | Promotes AKT activation | Not specified | [1] |

| 100 µM | Promotes AKT activation | Not specified | [1] |

Table 2: Effect of this compound on AKT Phosphorylation. This table summarizes the observed effects of different concentrations of this compound on the phosphorylation of AKT at the Serine 473 residue, a key marker of its activation. The data indicates a concentration-dependent effect on AKT signaling.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway from mGluR5 to AKT activation as modulated by this compound, and a typical experimental workflow to investigate this interaction.

Caption: this compound enhances mGluR5 signaling to activate the PI3K/AKT pathway.

Caption: Standard experimental workflow for analyzing this compound's effect on AKT phosphorylation.

Detailed Experimental Protocols

Primary Neuron Culture and Treatment

-

Cell Source: Primary cortical or hippocampal neurons are dissected from embryonic day 18 (E18) rat or mouse pups.

-

Plating: Neurons are plated on poly-D-lysine-coated plates or coverslips in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

-

Culture Maintenance: Cells are maintained at 37°C in a humidified incubator with 5% CO2. Half of the medium is replaced every 3-4 days.

-

This compound Treatment: After 7-10 days in vitro (DIV), neurons are treated with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a specified duration (e.g., 5, 15, 30, 60 minutes) to assess the time-course and dose-response of AKT activation. A vehicle control (e.g., DMSO) is run in parallel.

Western Blot Analysis of AKT Phosphorylation

-

Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.

-

Membrane Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) diluted in the blocking buffer.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

-

Analysis: The band intensities are quantified using densitometry software. The levels of phospho-AKT are normalized to total AKT and the loading control to determine the fold change in AKT activation.

Downstream Effects of this compound-Mediated AKT Activation

The activation of AKT by this compound has significant downstream consequences, many of which are associated with neuroprotection and synaptic plasticity. Activated AKT phosphorylates a plethora of downstream targets, including:

-

Glycogen Synthase Kinase 3β (GSK-3β): Phosphorylation by AKT inhibits GSK-3β, a kinase involved in apoptosis and inflammation.

-

Forkhead Box O (FOXO) transcription factors: AKT-mediated phosphorylation of FOXO proteins leads to their exclusion from the nucleus, thereby inhibiting the transcription of pro-apoptotic genes.

-

Mammalian Target of Rapamycin (mTOR): AKT can activate the mTOR signaling pathway, which is a central regulator of protein synthesis, cell growth, and proliferation.

The neuroprotective effects of this compound are often attributed to its ability to activate this pro-survival AKT signaling cascade. Studies have shown that the neuroprotection conferred by this compound can be blocked by inhibitors of the PI3K/AKT pathway, confirming the critical role of this signaling axis.

Conclusion

This compound, as a potent and selective mGluR5 PAM, effectively activates the AKT signaling pathway in a concentration-dependent manner. This activation is a key mechanism underlying its observed neuroprotective and synaptically-modulatory effects. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate role of this compound and other mGluR5 modulators in regulating AKT signaling and to explore their therapeutic potential in various neurological disorders. Further quantitative studies are warranted to fully elucidate the dose-response relationship and the temporal dynamics of this compound-mediated AKT activation in different neuronal populations.

References

In-Depth Technical Guide: VU-1545 Target Receptor Binding Affinity and Functional Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding affinity and functional pharmacology of VU-1545, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). The document details the quantitative binding and potency metrics, in-depth experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows. This compound serves as a valuable tool compound for studying the therapeutic potential of mGluR5 modulation in various central nervous system disorders.

Introduction

This compound is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). As a PAM, this compound does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This modulation offers a sophisticated mechanism for fine-tuning glutamatergic neurotransmission, which is implicated in numerous physiological and pathological processes. This guide focuses on the core pharmacological characteristics of this compound, specifically its binding affinity for the mGluR5 receptor and its functional potentiation of receptor activity.

Quantitative Data Presentation

The binding affinity and functional potency of this compound have been determined through rigorous in vitro assays. The following tables summarize the key quantitative data for this compound, primarily from the seminal work by de Paulis et al. (2006) in the Journal of Medicinal Chemistry.[1]

Table 1: this compound Binding Affinity for mGluR5

| Parameter | Value (nM) | Radioligand | Cell Line | Reference |

| K | 156 ± 29 | [³H]methoxyPEPy | HEK-293 cells expressing rat mGluR5 | [1] |

Table 2: this compound Functional Potency at mGluR5

| Parameter | Value (nM) | Assay Type | Cell Type | Reference |

| EC | 9.6 ± 1.9 | Fluorometric Calcium Assay | Cultured rat cortical astrocytes | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the binding and functional properties of this compound.

Radioligand Binding Assay

This protocol describes the method used to determine the binding affinity (Ki) of this compound for the mGluR5 receptor by measuring its ability to displace a radiolabeled antagonist.

Objective: To determine the inhibitory constant (Ki) of this compound at the mGluR5 receptor.

Materials:

-

HEK-293 cells stably expressing rat mGluR5

-

[³H]methoxyPEPy (radioligand)

-

This compound

-

Binding buffer (50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

Wash buffer (50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid

-

Glass fiber filters

-

Cell harvesting buffer (e.g., PBS with 5 mM EDTA)

Procedure:

-

Membrane Preparation:

-

Culture HEK-293 cells expressing rat mGluR5 to confluency.

-

Harvest cells and centrifuge to form a cell pellet.

-

Homogenize the cell pellet in ice-cold binding buffer.

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20 minutes at 4°C.

-

Resuspend the resulting membrane pellet in fresh binding buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

-

-

Binding Reaction:

-

In a 96-well plate, add the following to each well:

-

50 µL of binding buffer

-

25 µL of [³H]methoxyPEPy (at a final concentration of ~1 nM)

-

25 µL of varying concentrations of this compound (or vehicle for total binding, or a saturating concentration of a known antagonist like MPEP for non-specific binding).

-

100 µL of the prepared cell membranes (typically 20-40 µg of protein).

-

-

Incubate the plate at room temperature for 90 minutes with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials.

-

Add scintillation fluid to each vial.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC

50value. -

Calculate the K

ivalue using the Cheng-Prusoff equation: Ki= IC50/ (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kdis its dissociation constant.

-

Functional Assay: Fluorometric Measurement of Intracellular Calcium Mobilization

This protocol details the method used to assess the functional potency (EC50) of this compound by measuring its ability to potentiate glutamate-induced calcium release in astrocytes.

Objective: To determine the EC50 of this compound for the potentiation of glutamate-induced calcium mobilization.

Materials:

-

Primary cortical astrocyte cultures from neonatal rats

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

-

Glutamate

-

This compound

-

Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope equipped for calcium imaging.

Procedure:

-

Cell Culture:

-

Prepare primary astrocyte cultures from the cerebral cortices of neonatal rat pups.

-

Plate the cells in 96-well black-walled, clear-bottom plates and grow to confluency.

-

-

Dye Loading:

-

Prepare a loading solution containing the calcium-sensitive fluorescent dye (e.g., 4 µM Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in HBSS.

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate the plate for 60 minutes at 37°C in the dark.

-

Wash the cells with HBSS to remove excess dye.

-

-

Compound Addition and Fluorescence Measurement:

-

Place the plate in the fluorometric imaging plate reader.

-

Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 2-5 minutes).

-

Add a sub-maximal concentration of glutamate (EC

20) to all wells. -

Measure the fluorescence intensity over time to record the intracellular calcium response.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of this compound.

-

Normalize the data to the response induced by a maximal concentration of glutamate.

-

Plot the normalized response as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC

50value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway modulated by this compound and the workflows of the experimental protocols.

Caption: mGluR5 signaling pathway potentiated by this compound.

Caption: Experimental workflow for the radioligand binding assay.

Caption: Experimental workflow for the calcium mobilization assay.

Conclusion

This compound is a well-characterized mGluR5 positive allosteric modulator with a Ki of 156 nM and an EC50 of 9.6 nM. The detailed experimental protocols provided in this guide offer a robust framework for the in vitro characterization of this compound and other mGluR5 modulators. The visualization of the signaling pathway and experimental workflows provides a clear and concise understanding of the mechanisms and methodologies involved. This technical guide serves as a valuable resource for researchers in the field of neuroscience and drug discovery, facilitating further investigation into the therapeutic potential of mGluR5 modulation.

References

Electrophysiological Profile of VU-1545: An In-depth Technical Guide on a Novel mGluR5 Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU-1545 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). As a member of the Class C family of G-protein coupled receptors, mGluR5 plays a critical role in modulating synaptic plasticity and neuronal excitability, making it a key target for therapeutic intervention in a range of neurological and psychiatric disorders. This compound enhances the receptor's response to the endogenous ligand, glutamate, thereby offering a nuanced approach to modulating glutamatergic neurotransmission. This technical guide provides a comprehensive overview of the electrophysiological effects of this compound and other mGluR5 PAMs, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

While direct electrophysiological studies on this compound are not extensively available in public literature, this guide draws upon the well-established effects of other selective mGluR5 PAMs, such as CDPPB and VU-29, to provide a robust predictive profile of this compound's actions.

Core Electrophysiological Effects of mGluR5 Positive Allosteric Modulators

The primary mechanism of action of this compound is the potentiation of mGluR5 signaling. This allosteric modulation leads to a cascade of downstream effects that ultimately alter the electrophysiological properties of neurons. Key effects include the modulation of synaptic plasticity, enhancement of N-methyl-D-aspartate (NMDA) receptor function, and regulation of ion channel activity, particularly small-conductance calcium-activated potassium (SK) channels.

Data Presentation: Quantitative Effects

The following tables summarize the key quantitative electrophysiological and signaling effects observed with mGluR5 PAMs.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Value | Species | Assay System |

| Ki | 156 nM | Rat | Radioligand binding assay |

| EC50 | 9.6 nM | Rat | Fluorometric calcium mobilization assay |

Data sourced from commercially available information.

Table 2: Electrophysiological Effects of mGluR5 PAMs on Synaptic Plasticity

| Experimental Paradigm | Compound | Concentration | Effect on fEPSP Slope | Preparation | Reference |

| Threshold Theta-Burst Stimulation (LTP) | VU-29 | 500 nM | Significant potentiation vs. control | Rat hippocampal slices (CA1) | [1] |

| Threshold Theta-Burst Stimulation (LTP) | ADX47273 | 10 µM | 176 ± 9% of baseline (vs. 133 ± 6% in control) | Rat hippocampal slices (CA1) | [1] |

| DHPG-induced LTD | VU-29 | 500 nM | Significant enhancement vs. control | Rat hippocampal slices (CA1) | [1] |

| Paired-Pulse Low-Frequency Stimulation (LTD) | VU-29 | 500 nM | Significant enhancement vs. control | Rat hippocampal slices (CA1) | [1] |

Table 3: Modulation of NMDA Receptor Currents by mGluR5 PAMs

| Compound | Concentration | Effect on NMDA-evoked currents (in the presence of an mGluR5 agonist) | Cell Type | Reference |

| 5PAM523 | 20 µM | Potentiation | Cultured neurons | [2] |

| VU0409551 | 10 µM | No significant potentiation | Cultured neurons | [2] |

Note: The ability of an mGluR5 PAM to potentiate NMDA receptor currents can be biased, depending on the specific modulator.

Table 4: Modulation of SK Channel Currents by mGluR5 Activation

| Activating Ligand | Concentration | Effect on Apamin-sensitive SK Current | Cell Type | Reference |

| CHPG (mGluR5 agonist) | 1 mM | Increase | Cultured hippocampal neurons | [3] |

Activation of mGluR5 has been shown to both increase and decrease SK channel activity, suggesting a complex regulatory mechanism.[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of mGluR5 Positive Allosteric Modulation

The potentiation of mGluR5 by this compound initiates a well-defined intracellular signaling cascade. The following diagram illustrates this pathway.

Caption: Signaling pathway of mGluR5 potentiation by this compound.

Experimental Workflow: Induction of Long-Term Potentiation (LTP) in Hippocampal Slices

The following diagram outlines the typical workflow for investigating the effect of this compound on LTP in hippocampal slices.

Caption: Workflow for assessing the effect of this compound on LTP.

Experimental Workflow: Whole-Cell Patch-Clamp Recording

This diagram illustrates the general procedure for whole-cell patch-clamp recordings to study the effects of this compound on neuronal currents.

Caption: General workflow for whole-cell patch-clamp experiments.

Experimental Protocols

Protocol 1: Induction of Long-Term Potentiation (LTP) in Rat Hippocampal Slices

Objective: To determine the effect of this compound on the induction of LTP at Schaffer collateral-CA1 synapses.

Materials:

-

Male Sprague-Dawley rats (6-8 weeks old)

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, and 10 dextrose, saturated with 95% O2/5% CO2.

-

This compound stock solution (in DMSO)

-

Vibratome

-

Recording chamber with perfusion system

-

Glass microelectrodes (for stimulation and recording)

-

Electrophysiology rig with amplifier and data acquisition system

Methodology:

-

Slice Preparation: Anesthetize the rat and rapidly dissect the brain in ice-cold aCSF. Prepare 400 µm thick transverse hippocampal slices using a vibratome. Allow slices to recover in a holding chamber with oxygenated aCSF for at least 1 hour at room temperature.

-

Recording Setup: Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at a flow rate of 2-3 mL/min. Place a bipolar stimulating electrode in the Schaffer collateral pathway and a glass recording electrode filled with aCSF in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Evoke fEPSPs by delivering single pulses (0.1 ms (B15284909) duration) at a low frequency (e.g., 0.05 Hz). Adjust the stimulus intensity to elicit a fEPSP amplitude that is 30-50% of the maximum. Record a stable baseline for at least 20 minutes.

-

Application of this compound: Bath-apply this compound at the desired concentration (e.g., 100 nM - 10 µM) for a pre-incubation period of 20-30 minutes.

-

Induction of LTP: Apply theta-burst stimulation (TBS), for example, four trains of 10 bursts at 5 Hz, with each burst containing 4 pulses at 100 Hz.

-

Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes post-TBS.

-

Data Analysis: Measure the initial slope of the fEPSP. Express the post-TBS fEPSP slope as a percentage of the pre-TBS baseline slope. Compare the magnitude of LTP between control (vehicle) and this compound treated slices.

Protocol 2: Whole-Cell Voltage-Clamp Recording from Cultured Hippocampal Neurons

Objective: To investigate the effect of this compound on specific ion channel currents (e.g., SK channels).

Materials:

-

Primary hippocampal neuron cultures

-

External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

-

Internal solution (for SK currents, in mM): 140 K-gluconate, 10 HEPES, 0.2 EGTA, 2 MgCl2, 2 Na2-ATP, 0.5 Na-GTP, pH 7.2.

-

This compound stock solution

-